molecular formula C10H15N B3118902 2-Isopropyl-5-methylaniline CAS No. 2437-39-0

2-Isopropyl-5-methylaniline

Cat. No. B3118902
CAS RN: 2437-39-0
M. Wt: 149.23 g/mol
InChI Key: IBDUWDDUJSWRTJ-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylaniline is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . The compound is typically a yellow to red to brown liquid or solid .


Synthesis Analysis

The synthesis of anilines, a class of compounds to which 2-Isopropyl-5-methylaniline belongs, involves various methods and applications . The reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates are diverse .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-5-methylaniline is based on its molecular formula, C10H15N . The exact structure would require more specific information or computational chemistry techniques to elucidate.


Physical And Chemical Properties Analysis

2-Isopropyl-5-methylaniline is typically a yellow to red to brown liquid or solid . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Antioxidant Activities

  • 2-Isopropyl-5-methylaniline is utilized in synthesizing novel compounds, as seen in the study by Topçu et al. (2021). They synthesized nine novel compounds using 2-chloro-4-methylaniline and other related chemicals. These compounds exhibited significant antioxidant activities and lipid peroxidation inhibition, suggesting potential applications in managing oxidative stress conditions (Topçu, Ozen, Bal, & Taş, 2021).

Molecular Modeling and Anti-Viral Activity

  • Palsaniya et al. (2021) investigated the effect of positional isomerism on certain alcohol-based drugs, including variants of 2-isopropyl-5-methylaniline, for anti-viral activity against SARS-CoV-2. They used molecular modeling to suggest that some of these isomers could be potent COVID-19 inhibitors, indicating a potential role in antiviral drug development (Palsaniya, Patel, Panigrahi, Mohanta, Parida, Patel, Das, & Kundu, 2021).

Metabonomic Toxicity Assessment

  • A study on the toxicity of various fluoroanilines, including 2-fluoro-4-methylaniline, was conducted by Bundy et al. (2002). They used high-resolution nuclear magnetic resonance (NMR) spectroscopy to analyze the effects of these chemicals on earthworms. This research contributes to understanding the environmental impact and potential risks of chemicals like 2-isopropyl-5-methylaniline (Bundy, Lenz, Bailey, Gavaghan, Svendsen, Spurgeon, Hankard, Osborn, Weeks, Trauger, Speir, Sanders, Lindon, Nicholson, & Tang, 2002).

Experimental Studies in Molecular Structure

  • Karabacak, Karagöz, and Kurt (2008) carried out experimental and theoretical studies on 2-chloro-5-methylaniline, closely related to 2-isopropyl-5-methylaniline. They investigated the vibrational spectra using FT-IR and FT-Raman spectroscopy, providing insights into the molecular structure and behavior of such compounds (Karabacak, Karagöz, & Kurt, 2008).

Synthesis of Polymeric Materials

  • Kumar and Negi (2015) studied the synthesis of various organic compounds, including 5-methyl-2-isopropyl-1,3-dioxolan-4-one, which shares structural similarities with 2-isopropyl-5-methylaniline. Their research focused on the synthesis and characterization of polymers derived from these compounds, highlighting potential applications in material science (Kumar & Negi, 2015).

Safety And Hazards

The compound is considered hazardous and is associated with several safety concerns. It is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects and cancer, causes damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-methyl-2-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDUWDDUJSWRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-5-methylaniline

Synthesis routes and methods

Procedure details

To 4-methyl-2-nitro-1-(prop-1-en-2-yl)benzene (0.986 g, 5.56 mmol) in a 100 mL round-bottomed flask equipped with a stir bar was added ethyl acetate (55.6 mL) and palladium on carbon (1.18 g, 0.556 mmol). The reaction was evacuated and backfilled with hydrogen (balloon). The reaction was stirred under an atmosphere of hydrogen overnight. The reaction mixture was filtered through a pad of Celite® and concentrated providing the title compound as a clear and colorless oil (0.788 g, 95%): IR (thin film) 3464 (m), 3372 (m), 3011 (m), 2959 (s), 2869 (m), 1621 (m), 1575 (m), 1509 (m) cm−1; 1H NMR (400 MHz, CDCl3) δ 7.03 (d, J=7.8 Hz, 1H), 6.61 (dd, J=7.8, 1.7 Hz, 1H), 6.54-6.50 (m, 1H), 3.59 (bs, 2H), 2.87 (hept, J=6.8 Hz, 1H), 2.24 (s, 3H), 1.24 (d, J=6.8 Hz, 6H); 13C NMR (101 MHz, CDCl3) δ 143.14, 136.16, 129.82, 125.33, 119.79, 116.55, 99.97, 27.36, 22.41, 20.96.
Name
4-methyl-2-nitro-1-(prop-1-en-2-yl)benzene
Quantity
0.986 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
catalyst
Reaction Step Two
Quantity
55.6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GS Sprague - 1950 - search.proquest.com
… The toluidines, some of the xylidines, t-butylaniline, t-amylaniline, carvacrylamine (2-methyl-5-isopropylaniline) and thymylamine (2-isopropyl-5-methylaniline) have also been prepared …
Number of citations: 0 search.proquest.com

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